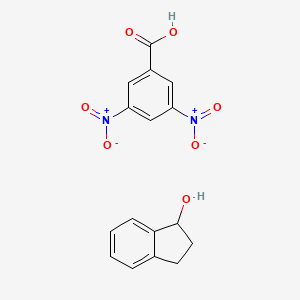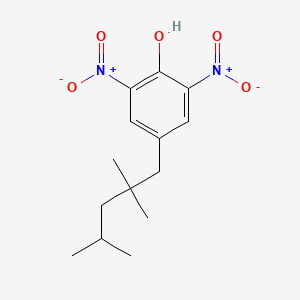
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol is an organic compound with the molecular formula C14H20N2O5 It is a derivative of phenol, characterized by the presence of two nitro groups and a bulky 2,2,4-trimethylpentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol typically involves the nitration of 4-(2,2,4-trimethylpentyl)phenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective nitration at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and high yield. The industrial process also includes purification steps to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrophenol derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,6-diamino-4-(2,2,4-trimethylpentyl)phenol.
Substitution: Formation of esters or ethers of this compound.
科学的研究の応用
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various cellular pathways and molecular targets. The compound’s bulky 2,2,4-trimethylpentyl group may also influence its binding affinity to specific proteins or enzymes.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar structure but lacks the bulky 2,2,4-trimethylpentyl group.
2,4-Dinitro-6-(1-methylheptyl)phenol: Another derivative with a different alkyl substituent.
Uniqueness
2,6-Dinitro-4-(2,2,4-trimethylpentyl)phenol is unique due to the presence of the 2,2,4-trimethylpentyl group, which imparts distinct steric and electronic properties. This bulky group can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
特性
CAS番号 |
61066-36-2 |
|---|---|
分子式 |
C14H20N2O5 |
分子量 |
296.32 g/mol |
IUPAC名 |
2,6-dinitro-4-(2,2,4-trimethylpentyl)phenol |
InChI |
InChI=1S/C14H20N2O5/c1-9(2)7-14(3,4)8-10-5-11(15(18)19)13(17)12(6-10)16(20)21/h5-6,9,17H,7-8H2,1-4H3 |
InChIキー |
LIZQOOZLPASUBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)



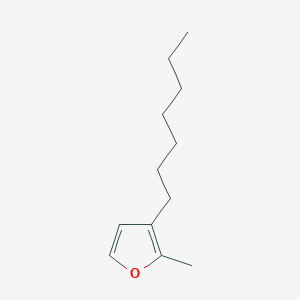
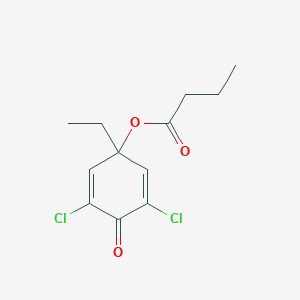

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
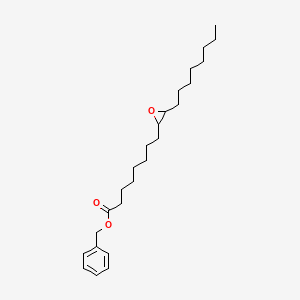
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
